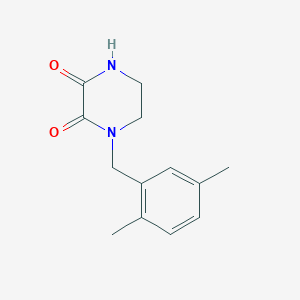
1-(2,5-Dimethylbenzyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylbenzyl)piperazine-2,3-dione, also known as DMMDA-2, is a psychoactive compound that belongs to the piperazine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 is known for its hallucinogenic effects and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
1-(2,5-Dimethylbenzyl)piperazine-2,3-dione is believed to exert its psychoactive effects by acting as a partial agonist at serotonin receptors in the brain. It also has affinity for dopamine and norepinephrine receptors, which may contribute to its mood-enhancing effects.
Biochemische Und Physiologische Effekte
1-(2,5-Dimethylbenzyl)piperazine-2,3-dione has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. It has also been shown to have anti-inflammatory properties and may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethylbenzyl)piperazine-2,3-dione has several advantages for laboratory experiments, including its high potency and selectivity for serotonin receptors. However, its psychoactive effects and potential for abuse make it a challenging compound to work with. Additionally, its synthesis requires advanced knowledge of organic chemistry and should only be attempted by trained professionals in a controlled laboratory setting.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the mechanism of action of 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione and its effects on neurotransmitter systems in the brain.
Synthesemethoden
1-(2,5-Dimethylbenzyl)piperazine-2,3-dione can be synthesized through a multi-step process involving the condensation of 2,5-dimethylbenzaldehyde with 2,3-piperazinedione. The resulting intermediate is then reduced to yield 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione. The synthesis of 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione requires advanced knowledge of organic chemistry and should only be attempted by trained professionals in a controlled laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylbenzyl)piperazine-2,3-dione has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood and cognition in animal models, and some preliminary studies in humans have shown promising results as well.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-10(2)11(7-9)8-15-6-5-14-12(16)13(15)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJBCJOCPJJOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzyl)piperazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione](/img/structure/B2691546.png)
![1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea](/img/structure/B2691548.png)
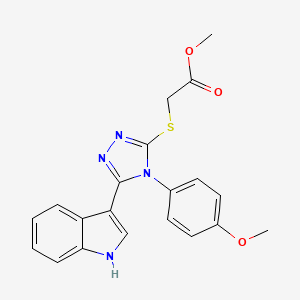
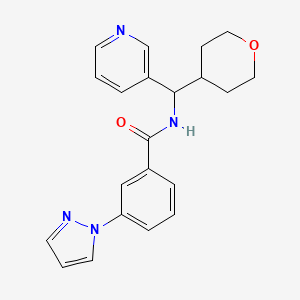
![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)
![methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2691554.png)

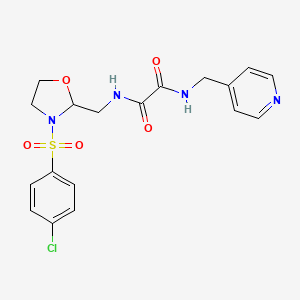
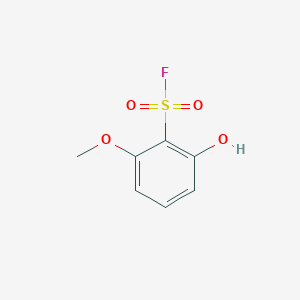
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride](/img/structure/B2691560.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2691561.png)
![7-[(4-bromophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691565.png)
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)